molecular formula C26H24ClOP B1630690 (4-Methoxybenzyl)triphenylphosphonium chloride CAS No. 18583-41-0

(4-Methoxybenzyl)triphenylphosphonium chloride

Cat. No. B1630690
CAS RN: 18583-41-0
M. Wt: 418.9 g/mol
InChI Key: YQXBNCFNXOFWLR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methoxybenzyl)triphenylphosphonium chloride” is a chemical compound with the CAS Number: 3462-97-3 . It has a molecular weight of 418.9 and its IUPAC name is (4-methoxybenzyl) (triphenyl)phosphonium chloride . The compound is typically used for research and development purposes .


Molecular Structure Analysis

The InChI code for “(4-Methoxybenzyl)triphenylphosphonium chloride” is 1S/C26H24OP.ClH/c1-27-23-19-17-22 (18-20-23)21-28 (24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Methoxybenzyl)triphenylphosphonium chloride” is a solid with a melting point range of 230-235 °C . It has a molecular weight of 418.9 .

Scientific Research Applications

Interfacial Adsorption Behavior

  • (4-Methoxybenzyl)triphenylphosphonium chloride has been studied for its adsorption behavior on metal-electrolyte interfaces, particularly as an inhibitor for mild steel corrosion in acidic environments. This compound, along with similar phosphonium salts, shows high efficiency in protecting metals from corrosion, a crucial aspect in material science and engineering (Goyal et al., 2020).

Antimicrobial Activity

  • Research on quaternary phosphonium acylhydrazones, derivatives of (4-Methoxybenzyl)triphenylphosphonium chloride, indicates selective antimicrobial activity against Gram-positive bacteria strains. This highlights its potential in developing new antimicrobial agents (Milenković et al., 2020).

Inhibition of Steel Corrosion

  • Investigations into the effect of similar compounds, like 4-vinylbenzyl triphenyl phosphonium chloride, on the corrosion inhibition of mild steel in acidic solutions, have been conducted. These studies are vital for understanding how to better protect infrastructure and machinery from corrosive damage (Nahlé et al., 2008).

Synthesis and Structural Studies

  • (4-Methoxybenzyl)triphenylphosphonium chloride has been used in the synthesis of complex molecules and materials, such as ruthenium complexes and phosphonium salt precursors. These studies are crucial for the advancement of materials science and chemistry (Sharutin et al., 2017).

Mitochondrial Imaging

  • A novel application in biomedical research involves using triphenylphosphonium derivatives for mitochondrial imaging in living cells, tissues, and zebrafish. This is particularly important for studies on cellular health and diseases (Li et al., 2020).

Chemical Reactions and Synthesis

  • The compound has been used in various chemical reactions, such as the phosphorylation of 4-Methoxybenzyl Chloride with elemental phosphorus, contributing to the field of organic synthesis and chemical engineering (Shaikhutdinova et al., 2001).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, using only under a chemical fume hood, and not breathing in dust, vapor, mist, or gas . Personal protective equipment, including face protection, should be worn .

properties

IUPAC Name

(4-methoxyphenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXBNCFNXOFWLR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxybenzyl)triphenylphosphonium chloride

CAS RN

3462-97-3, 18583-41-0
Record name (4-Methoxybenzyl)triphenylphosphonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3462-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methoxybenzyl)triphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphonium, [(4-methoxyphenyl)methyl]triphenyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-methoxybenzyl chloride (1.153 g, 0.0074 mol) in anhydrous toluene (10 mL) was treated with triphenylphosphine (1.93 g, 1 equivalent). The resulting solution was refluxed under nitrogen. After 8–10 hours, the reaction was cooled to room temperature and diluted with ether. The phosphonium salt was collected by filtration. Yield=1.5 g (53%); MALDI-TOF MS 383.9 obs. (383.45 calc.).
Quantity
1.153 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxybenzyl)triphenylphosphonium chloride
Reactant of Route 2
Reactant of Route 2
(4-Methoxybenzyl)triphenylphosphonium chloride
Reactant of Route 3
Reactant of Route 3
(4-Methoxybenzyl)triphenylphosphonium chloride
Reactant of Route 4
Reactant of Route 4
(4-Methoxybenzyl)triphenylphosphonium chloride
Reactant of Route 5
(4-Methoxybenzyl)triphenylphosphonium chloride
Reactant of Route 6
Reactant of Route 6
(4-Methoxybenzyl)triphenylphosphonium chloride

Citations

For This Compound
54
Citations
T Matsumoto, S Usui - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
The Wittig reaction of (R)-(−)-α-cyclocitral with (3-isopropyl-4-methoxybenzyl)-, (4-isopropyl-3-methoxybenzyl)-, and (3-methoxybenzyl) triphenylphosphonium chloride afforded the …
Number of citations: 0 www.journal.csj.jp
T Mazej, D Knez, A Meden, S Gobec, M Sova - Molecules, 2021 - mdpi.com
The multi-target-directed ligands (MTDLs) strategy is encouraged for the development of novel modulators targeting multiple pathways in the neurodegenerative cascade typical for …
Number of citations: 0 www.mdpi.com
F Orsini, F Pelizzoni, L Verotta, T Aburjai… - Journal of natural …, 1997 - ACS Publications
Resveratrol 3-O-β-d-glucopyranoside (1) has been isolated from the seeds of Erythrophleum lasianthum (Caesalpinioidae, Leguminosae), a South African plant used in traditional …
Number of citations: 0 pubs.acs.org
JY Hu, X Feng, A Paudel, H Tomiyasu… - European Journal of …, 2013 - Wiley Online Library
A convenient route to a new class of pyrene‐based [4]helicenes is presented. Wittig reaction of 7‐tert‐butyl‐1,3‐dimethyl‐5‐formylpyrene with benzyltriphenylphosphonium salts in the …
CCA CH, TCH Cp - Applied Organic Chemistry: Reaction …, 2020 - books.google.com
Step 2: Nucleophilic attacks by the anionic carbon of the titanocene methylidine intermediate to the electron-deficient carbonyl carbon atom. Step 3: Formation of Ti—O bond gives an …
Number of citations: 0 books.google.com
HC Hansen, FS Chiacchia, R Patel, NCW Wong… - European journal of …, 2010 - Elsevier
Based on the naturally occurring stilbene, Resveratrol, a series of novel stilbene derivatives were synthesized, which have the ability to induce the expression of the ApoA-I gene. …
Number of citations: 0 www.sciencedirect.com
HA van Kalkeren, S van Rootselaar, FS Haasjes… - Carbohydrate …, 2012 - Elsevier
Carbohydrates are taking a more prominent role in chemistry as an environmentally benign chemical feedstock. However, major efforts are still required to convert unprotected …
Number of citations: 0 www.sciencedirect.com
T Matsumoto, S Imai, T Yoshinari… - Bulletin of the Chemical …, 1986 - journal.csj.jp
The conversion of racemic α-cyclocitral into 3-(3-isopropyl-4-methoxyphenethyl)-4,4-dimethyl-2-methylenecyclohexanone (2) was carried out in five steps via 3-(3-isopropyl-4-…
Number of citations: 0 www.journal.csj.jp
CL Dale, SJ Hill, B Kellam - MedChemComm, 2012 - pubs.rsc.org
New, short-linker BODIPY 630/650™ fluorescent conjugates of the adenosine receptor ligand N-ethylcarboxamido-adenosine (NECA) have been synthesised and pharmacologically …
Number of citations: 0 pubs.rsc.org
Y Jin, JY Noh, SS Park, C Ju… - Applied Chemistry for …, 2011 - koreascience.or.kr
In this research, we have synthesized new pendant-type polyurethane polymers by introducing various chromophores with stilbene derivatives in the side-chain of the polymer backbone…
Number of citations: 0 www.koreascience.or.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.